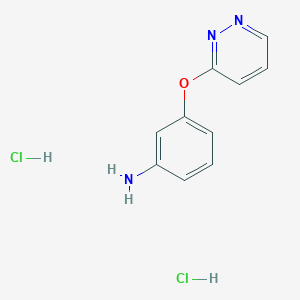

3-(Pyridazin-3-yloxy)aniline dihydrochloride

描述

3-(Pyridazin-3-yloxy)aniline dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N3O and a molecular weight of 260.12 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

准备方法

The synthesis of 3-(Pyridazin-3-yloxy)aniline dihydrochloride typically involves the reaction of 3-chloropyridazine with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反应分析

3-(Pyridazin-3-yloxy)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridazin-3-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H9N3O·2HCl

- Molecular Weight : 239.14 g/mol

- Structural Formula : The compound features a pyridazine ring connected to an aniline group, which contributes to its unique chemical reactivity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-(pyridazin-3-yloxy)aniline dihydrochloride exhibit potential as anticancer agents. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of Hedgehog Signaling : A study highlighted the use of pyridazine derivatives as inhibitors of the Hedgehog signaling pathway, which is crucial in various malignancies. Compounds targeting this pathway demonstrate promise in cancer therapy .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the formation of C–N bonds via palladium-catalyzed cross-coupling reactions. This method allows for the efficient synthesis of anilines and other nitrogen-containing compounds, which are vital in pharmaceutical development .

Table 1: Summary of C–N Coupling Reactions Involving Pyridazine Derivatives

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Pd-catalyzed N-arylation | K2CO3 in DMF | 70-90 | |

| N-alkylation | Various amines | 60-85 | |

| Formation of heterocycles | Mixed aryl halides | 50-80 |

Biological Applications

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Buffering Agent in Cell Cultures : The compound is also utilized as a non-ionic organic buffering agent in biological research, maintaining pH levels suitable for cell culture environments (pH range 6-8.5). This property is essential for experiments requiring stable biochemical conditions .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of pyridazine derivatives on breast cancer cells. The results demonstrated that treatment with these compounds resulted in a significant reduction in cell viability, attributed to their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Novel Antimicrobials

Researchers synthesized a series of pyridazine-based compounds and evaluated their antimicrobial properties. The most promising candidates showed effective inhibition against Gram-positive and Gram-negative bacteria, paving the way for further development into therapeutic agents .

作用机制

The mechanism of action of 3-(Pyridazin-3-yloxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

3-(Pyridazin-3-yloxy)aniline dihydrochloride can be compared with other pyridazine derivatives, such as:

Pyridazine: The parent compound with a simpler structure.

Pyridazinone: A derivative with an oxygen atom at the 3-position, known for its diverse biological activities.

Pyridazinylamines: Compounds with various substituents on the pyridazine ring, used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-(Pyridazin-3-yloxy)aniline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9N3O·2HCl

- SMILES Notation : C1=CC(=CC(=C1)OC2=NN=CC=C2)N

The compound features a pyridazine ring linked to an aniline moiety through an ether bond. This unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Research indicates that it may induce apoptosis and alter cell cycle progression in cancer cells, particularly in breast cancer lines such as T-47D and MDA-MB-231 .

-

Case Studies :

- In vitro assays demonstrated significant cytotoxicity against T-47D and MDA-MB-231 cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, related pyridazine derivatives showed IC50 values ranging from 20.1 nM to over 100 µM, suggesting a promising therapeutic window for further development .

- Flow cytometric analyses revealed that treatment with these compounds led to increased populations of cells in the G2/M phase and sub-G1 phase, indicating apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, with preliminary results suggesting efficacy against various bacterial strains.

- Research Findings : Studies have indicated that derivatives of pyridazine compounds possess broad-spectrum antimicrobial activity. While specific data for this compound is limited, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

A comparative analysis with other pyridazine derivatives reveals that this compound has unique structural features that may enhance its biological activity:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| 3-(Pyridazin-3-yloxy)aniline | 20.1 | Anticancer |

| Pyridazine derivative A | 43.8 | Anticancer |

| Pyridazine derivative B | >100 | Anticancer |

| Pyridazine derivative C | Varies | Antimicrobial |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of CDK Activity : By targeting CDK2, the compound interferes with cell cycle progression, leading to growth arrest and apoptosis in cancer cells.

- Induction of Apoptosis : The ability to provoke apoptosis through alterations in the cell cycle indicates potential as a therapeutic agent in cancer treatment.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(pyridazin-3-yloxy)aniline dihydrochloride, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where pyridazine derivatives react with halogenated anilines under basic conditions. A key intermediate is the free base form, which is subsequently protonated with HCl to form the dihydrochloride salt. For example, analogous syntheses of dihydrochloride salts (e.g., 4-[2-(1-pyrrolidinyl)ethoxy]aniline dihydrochloride) involve isolating intermediates using column chromatography (silica gel, methanol/dichloromethane eluent) and confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Characterization : Intermediates should be analyzed using -NMR (DMSO-d, 400 MHz) to verify substitution patterns and FT-IR (KBr pellet) to confirm NH and aromatic C-O-C stretches. The final dihydrochloride form requires elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : The compound is corrosive and irritant (similar to aniline hydrochloride derivatives). Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust .

- Emergency Procedures : In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate solution followed by water. For spills, neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How do protonation states affect the interpretation of -NMR spectra for this compound?

- Analytical Challenge : The dihydrochloride salt exhibits dynamic proton exchange in DMSO-d, leading to broadened NH peaks. To resolve this, use deuterated water (DO) with trimethylsilylpropanoic acid (TSP) as an internal reference. Compare spectra of the free base (in CDCl) and salt forms to assign proton environments .

- Case Study : In structurally similar compounds (e.g., 4-(4-methylpiperazinyl)aniline dihydrochloride), NH protons appear as singlets at δ 6.8–7.2 ppm in the free base but disappear in DO due to exchange broadening .

Q. What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?

- Data Discrepancy : Yields for analogous dihydrochloride syntheses range from 45% to 78%, influenced by solvent polarity and HCl concentration. For example, reports 65% yield using ethanol/HCl, while achieves 78% with isopropanol/HCl .

- Optimization Strategy : Conduct a Design of Experiments (DoE) to test variables:

- Solvent : Ethanol vs. isopropanol (higher polarity improves salt precipitation).

- HCl Stoichiometry : 2.2 equivalents to avoid excess acid degrading the product.

- Temperature : Cooling to 0–5°C during salt formation reduces byproduct formation .

Q. Which analytical techniques are most effective for assessing purity in pharmacological applications?

- Purity Criteria : Pharmacopeial standards require ≥98% purity (HPLC). Use reverse-phase HPLC with UV detection at 254 nm (pyridazine absorbance).

- Advanced Methods :

- LC-MS : Confirm molecular ion [M+H] (e.g., m/z 235.11 for CHClNO) and rule out deschloro byproducts .

- Karl Fischer Titration : Ensure <0.5% water content to prevent hydrate formation .

Q. Methodological Notes

属性

IUPAC Name |

3-pyridazin-3-yloxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O.2ClH/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10;;/h1-7H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECRUGUBPZKDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354963-59-9 | |

| Record name | 3-(pyridazin-3-yloxy)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。